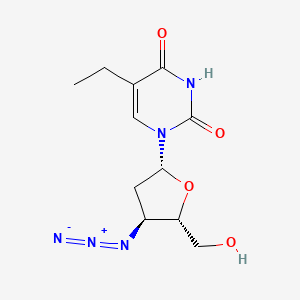
3'-Azido-2',3'-dideoxy-5-ethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Azido-2',3'-dideoxy-5-ethyluridine is a useful research compound. Its molecular formula is C11H15N5O4 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
1. Anti-HIV Activity
Research indicates that 3'-azido-2',3'-dideoxy-5-ethyluridine exhibits significant anti-HIV properties. In studies, it has been shown to inhibit HIV replication with an IC50 value comparable to other nucleoside analogs. For instance, derivatives of this compound have demonstrated effective inhibition of HIV-1, with some analogs achieving IC50 values as low as 0.023 µM, indicating potent antiviral activity against the virus .
2. Mechanism of Action
The mechanism by which this compound exerts its antiviral effects involves the incorporation into viral DNA during reverse transcription, leading to chain termination. This action is crucial in preventing the replication of HIV within infected cells . Additionally, its analogs have been evaluated for their ability to inhibit other retroviruses, showcasing a broader spectrum of antiviral activity .
Cytotoxicity and Cancer Treatment
1. Cytotoxic Effects on Cancer Cells
In vitro studies have assessed the cytotoxicity of this compound and its phosphoramidate derivatives against various human cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. Notably, certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that modifications can significantly improve therapeutic efficacy .
2. Case Studies and Findings
A study evaluating several phosphoramidate derivatives showed that one particular derivative had a much higher cytotoxic effect than this compound itself, indicating the potential for developing more effective chemotherapeutic agents based on this nucleoside analog .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | X |
| Phosphoramidate Derivative 13 | HeLa | Y |
| Phosphoramidate Derivative 17 | KB | Z |
Pharmacokinetics and Prodrug Development
1. Prodrug Formulations
The pharmacokinetic profile of this compound has been explored through the development of prodrugs aimed at improving bioavailability and reducing toxicity. For example, novel prodrugs have been synthesized and validated using high-performance liquid chromatography (HPLC) methods to assess their stability and release profiles in biological systems .
2. Toxicity Mitigation
Research has also focused on mitigating the hematologic toxicity associated with nucleoside analogs like AZT by co-administering compounds such as uridine. This approach aims to enhance the therapeutic index of antiviral treatments while minimizing adverse effects .
Analyse Chemischer Reaktionen
Key Chemical Reactions
2.1 Azide Substitution
The reaction sequence involves:
-
Activation of hydroxyl groups (e.g., mesylation with MsCl).
-
Nucleophilic substitution with sodium azide (NaN₃) to introduce the 3'-azido group .
-
Deprotection of hydroxyl groups (e.g., methanolysis) to restore the nucleoside structure .
2.2 Conformational Analysis
The compound adopts a C3'-exo sugar conformation , which is critical for antiviral activity. This conformation positions the 5'-hydroxyl group axially, influencing interactions with enzymes like reverse transcriptase (RT) .
Biological Activity and Reaction Mechanisms
3.1 Antiviral Activity
3.2 Metabolic Pathways
-
Phosphorylation : The triphosphate derivative (3'-Azido-2',3'-ddUTP) is a substrate for viral RT, leading to chain termination during DNA synthesis .
-
Prodrug Development : Modifications (e.g., pivaloyloxymethyl or valinyl esters) improve bioavailability while retaining azide functionality .
Structural and Conformational Data
Eigenschaften
CAS-Nummer |
105380-83-4 |
|---|---|
Molekularformel |
C11H15N5O4 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-2-6-4-16(11(19)13-10(6)18)9-3-7(14-15-12)8(5-17)20-9/h4,7-9,17H,2-3,5H2,1H3,(H,13,18,19)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
SUUIYCJSXUMURT-DJLDLDEBSA-N |
Isomerische SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















